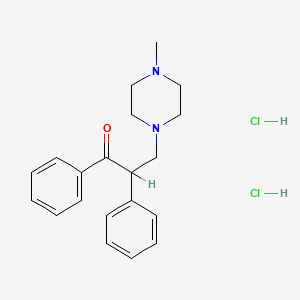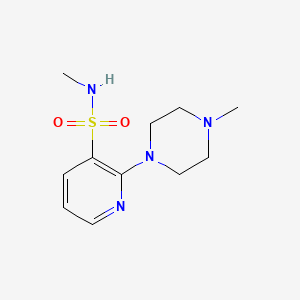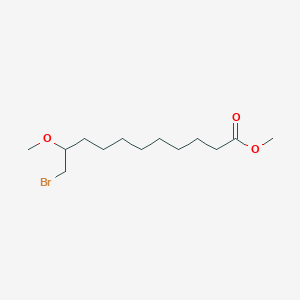
Methyl 11-bromo-10-methoxyundecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 11-bromo-10-methoxyundecanoate is an organic compound with the molecular formula C13H25BrO3 It is a derivative of undecanoic acid, featuring a bromine atom at the 11th position and a methoxy group at the 10th position
準備方法
Synthetic Routes and Reaction Conditions
Methyl 11-bromo-10-methoxyundecanoate can be synthesized through a multi-step process. One common method involves the bromination of undecanoic acid, followed by esterification and methoxylation. The general steps are as follows:
Bromination: Undecanoic acid is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 11th position.
Esterification: The brominated undecanoic acid is then esterified with methanol in the presence of an acid catalyst to form methyl 11-bromoundecanoate.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 11-bromo-10-methoxyundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
Methyl 11-bromo-10-methoxyundecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies related to antimicrobial and anti-biofilm activities.
作用機序
The mechanism of action of methyl 11-bromo-10-methoxyundecanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play crucial roles in its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
Methyl 11-bromoundecanoate: Lacks the methoxy group at the 10th position.
Methyl 10-bromodecanoate: Has a bromine atom at the 10th position instead of the 11th.
Methyl 11-methoxyundecanoate: Lacks the bromine atom at the 11th position.
Uniqueness
Methyl 11-bromo-10-methoxyundecanoate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
42749-37-1 |
|---|---|
分子式 |
C13H25BrO3 |
分子量 |
309.24 g/mol |
IUPAC名 |
methyl 11-bromo-10-methoxyundecanoate |
InChI |
InChI=1S/C13H25BrO3/c1-16-12(11-14)9-7-5-3-4-6-8-10-13(15)17-2/h12H,3-11H2,1-2H3 |
InChIキー |
PCHRTJAONAPFAI-UHFFFAOYSA-N |
正規SMILES |
COC(CCCCCCCCC(=O)OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





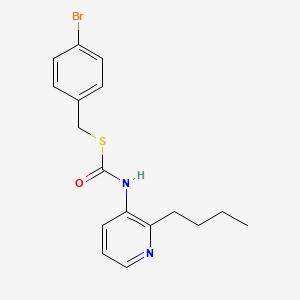
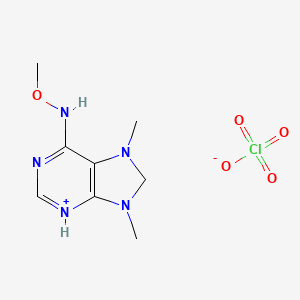

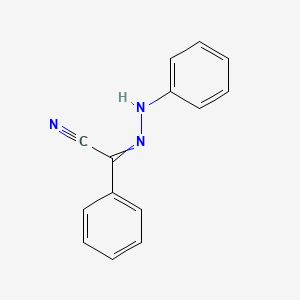
![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)


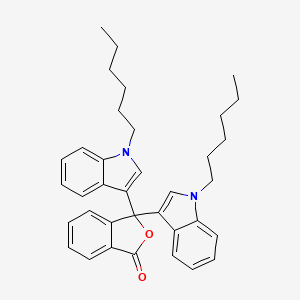
![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
